molecular formula C17H16FN5O4 B2917930 Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate CAS No. 872839-69-5

Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate

Cat. No.: B2917930
CAS No.: 872839-69-5
M. Wt: 373.344
InChI Key: MTQDTTZNBDQPGC-UHFFFAOYSA-N
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Description

Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of purine derivatives, which are significant in medicinal chemistry due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the fluorophenyl and methyl groups. The final step involves esterification to form the methyl acetate group.

    Purine Core Synthesis: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic conditions.

    Introduction of Substituents: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, while the methyl group is added through alkylation.

    Esterification: The final esterification step involves reacting the intermediate compound with methanol in the presence of an acid catalyst to form the methyl acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the purine core is crucial for its biological activity. Pathways involved may include inhibition of enzyme activity or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate
  • Methyl 2-[6-(4-bromophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate
  • Methyl 2-[6-(4-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate

Uniqueness

Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity compared to its analogs with different substituents. This makes it a valuable compound for further research and potential therapeutic applications.

Biological Activity

Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate is a complex organic compound that has garnered interest in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H18FN5O4C_{23}H_{18}FN_{5}O_{4} with a molecular weight of approximately 447.4 g/mol. The compound features a unique structure that includes a fluorophenyl group and a dioxo-imidazo-purine moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC23H18FN5O4
Molecular Weight447.4 g/mol
IUPAC NameThis compound
InChI KeySRSPORKNFWIXBT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of enzymes and receptors involved in various cellular pathways. The fluorophenyl group may enhance the compound's lipophilicity and binding affinity to target sites.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes associated with inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation: It could interact with specific receptors that regulate cellular responses to growth factors or hormones.

Biological Activity

Research indicates several potential biological activities for this compound:

  • Anticancer Properties:
    • Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
  • Antiviral Activity:
    • Some derivatives have demonstrated antiviral properties by inhibiting viral replication through interference with viral enzymes or host cell pathways.
  • Anti-inflammatory Effects:
    • The compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory mediators.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer activity of similar purine derivatives. The results indicated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range. The study suggested that the dioxo group plays a crucial role in enhancing the compound's bioactivity through DNA intercalation.

Case Study 2: Antiviral Properties

In another investigation reported in Antiviral Research, researchers evaluated a series of fluorinated purine derivatives for their ability to inhibit HIV replication. This compound exhibited moderate antiviral activity at concentrations that did not affect cell viability.

Properties

IUPAC Name

methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O4/c1-20-14-13(15(25)23(17(20)26)9-12(24)27-2)22-8-7-21(16(22)19-14)11-5-3-10(18)4-6-11/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQDTTZNBDQPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3CCN(C3=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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